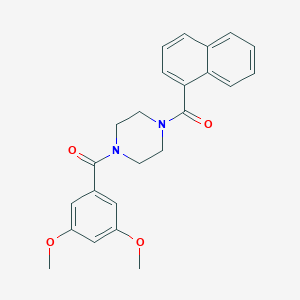![molecular formula C21H23N3O2 B249045 3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249045.png)
3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole, also known as SB-269970, is a selective serotonin 5-HT7 receptor antagonist. It was first synthesized in 2000 by scientists at GlaxoSmithKline and has since been studied for its potential use in treating various neurological and psychiatric disorders.
Mécanisme D'action
3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole works by selectively blocking the 5-HT7 receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of various physiological processes, including mood, cognition, and sleep. By blocking the 5-HT7 receptor, 3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole may modulate these processes and improve symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that 3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole can modulate the activity of various neurotransmitter systems, including dopamine, norepinephrine, and acetylcholine. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole is its high selectivity for the 5-HT7 receptor, which reduces the risk of off-target effects. However, its use in lab experiments may be limited by its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on 3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole. One area of interest is its potential use in treating cognitive deficits associated with neurological disorders such as Alzheimer's disease. Another area of interest is its potential use in combination with other drugs to enhance their efficacy. Finally, further studies are needed to better understand the long-term effects of 3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole on brain function and behavior.
Méthodes De Synthèse
The synthesis of 3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole involves a series of chemical reactions starting with the compound 2-(4-methoxybenzoyl)-1-piperazinecarboxylic acid. This is then reacted with 2-bromo-1H-indole to form the final product. The synthesis process has been optimized to improve yield and purity.
Applications De Recherche Scientifique
3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole has been studied extensively for its potential use in treating neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, and clinical trials have been conducted to evaluate its efficacy in humans.
Propriétés
Nom du produit |
3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole |
|---|---|
Formule moléculaire |
C21H23N3O2 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C21H23N3O2/c1-26-18-8-6-16(7-9-18)21(25)24-12-10-23(11-13-24)15-17-14-22-20-5-3-2-4-19(17)20/h2-9,14,22H,10-13,15H2,1H3 |
Clé InChI |
OYMUYAHPXQOLLE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248979.png)
![[4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248980.png)
![2-(4-Chloro-phenoxy)-1-[4-(pyridine-3-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248983.png)
![Biphenyl-4-yl{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B248985.png)


![N-(3-chlorophenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide](/img/structure/B248988.png)
